molecular formula C15H15ClN2O5S B6974067 2-[(2-Chloro-5-methoxyphenyl)sulfonylamino]-3-pyridin-4-ylpropanoic acid

2-[(2-Chloro-5-methoxyphenyl)sulfonylamino]-3-pyridin-4-ylpropanoic acid

Cat. No.: B6974067
M. Wt: 370.8 g/mol
InChI Key: VYOMHTUPVPOWQS-UHFFFAOYSA-N
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Description

2-[(2-Chloro-5-methoxyphenyl)sulfonylamino]-3-pyridin-4-ylpropanoic acid is an organic compound that features a sulfonamide group attached to a pyridine ring and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-5-methoxyphenyl)sulfonylamino]-3-pyridin-4-ylpropanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with 2-chloro-5-methoxyaniline and 3-pyridinecarboxylic acid.

    Sulfonylation: The 2-chloro-5-methoxyaniline is reacted with a sulfonyl chloride derivative to introduce the sulfonamide group.

    Coupling Reaction: The sulfonylated intermediate is then coupled with 3-pyridinecarboxylic acid under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-5-methoxyphenyl)sulfonylamino]-3-pyridin-4-ylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Chloro-5-methoxyphenyl)sulfonylamino]-3-pyridin-4-ylpropanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

    Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.

    Materials Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-5-methoxyphenyl)sulfonylamino]-3-pyridin-4-ylpropanoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The pyridine ring may also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methoxyphenylboronic acid: Shares the 2-chloro-5-methoxyphenyl moiety but differs in functional groups.

    2-Chloro-5-methoxyphenyl sulfone: Contains a sulfone group instead of a sulfonamide.

    3-Pyridinecarboxylic acid derivatives: Compounds with similar pyridine structures but different substituents.

Uniqueness

2-[(2-Chloro-5-methoxyphenyl)sulfonylamino]-3-pyridin-4-ylpropanoic acid is unique due to its combination of a sulfonamide group with a pyridine ring and a propanoic acid moiety

Properties

IUPAC Name

2-[(2-chloro-5-methoxyphenyl)sulfonylamino]-3-pyridin-4-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O5S/c1-23-11-2-3-12(16)14(9-11)24(21,22)18-13(15(19)20)8-10-4-6-17-7-5-10/h2-7,9,13,18H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOMHTUPVPOWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)S(=O)(=O)NC(CC2=CC=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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